molecular formula C9H8N2O2S B3417204 Isoquinolinesulfonamide CAS No. 1026410-00-3

Isoquinolinesulfonamide

Cat. No.: B3417204
CAS No.: 1026410-00-3
M. Wt: 208.24 g/mol
InChI Key: GZZCYMXZJQCAJU-UHFFFAOYSA-N
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Description

Isoquinolinesulfonamide is a chemical compound known for its role as a specific inhibitor of protein kinases, particularly Rho-kinase. This compound has been extensively studied for its pharmacological properties and potential therapeutic applications. This compound derivatives have been synthesized and investigated for over 25 years, contributing significantly to the understanding of protein kinase functions and the development of new medicines .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinolinesulfonamide can be synthesized through various chemical reactions. One common method involves the reaction of isoquinoline with sulfonamide derivatives under specific conditions. For example, N-(2-aminoethyl)-5-isoquinolinesulfonamide is synthesized by attaching the amino residue of the compound to cyanogen bromide-activated Sepharose .

Industrial Production Methods: The industrial production of this compound derivatives involves large-scale chemical synthesis processes. These processes are designed to ensure high yield and purity of the final product. The specific conditions and reagents used in industrial production may vary depending on the desired derivative and its intended application .

Chemical Reactions Analysis

Types of Reactions: Isoquinolinesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of sulfonic acid derivatives .

Mechanism of Action

Isoquinolinesulfonamide exerts its effects by inhibiting the activity of protein kinases, particularly Rho-kinase. This inhibition occurs through the binding of this compound to the active site of the kinase, preventing the phosphorylation of target proteins. The inhibition of Rho-kinase leads to various physiological effects, including vasodilation and reduced smooth muscle contraction .

Comparison with Similar Compounds

Isoquinolinesulfonamide is unique in its specific inhibition of Rho-kinase compared to other protein kinase inhibitors. Similar compounds include:

This compound stands out due to its specific targeting of Rho-kinase and its potential therapeutic applications in vascular diseases .

Properties

IUPAC Name

isoquinoline-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-8-4-2-1-3-7(8)5-6-11-9/h1-6H,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZZCYMXZJQCAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435654
Record name Isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100107-43-5, 1026410-00-3
Record name Isoquinolinesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinoline-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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